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Compound of Interest

Compound Name: Diiodomethane-13C,d2

CAS No.: 1217038-24-8

Cat. No.: B1142166

Get Quote

Precision C1-Synthons in Pharmacokinetic
Optimization and Structural Elucidation
Executive Summary
Diiodomethane-13C,d2 is a high-value, doubly isotopically labeled reagent used primarily as a

"C1 synthon" (one-carbon building block) in advanced organic synthesis. Its primary utility lies

in the Simmons-Smith cyclopropanation reaction, where it installs a methylene bridge (

) across an alkene.

For drug development professionals, this reagent serves two critical functions:

Metabolic Engineering: The deuterium incorporation (

) leverages the Deuterium Kinetic Isotope Effect (DKIE) to slow metabolic clearance at the
cyclopropane motif, a common metabolic "hotspot."

Bioanalytical Tracing: The

label provides a non-radioactive, stable tracer for Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS) metabolic flux studies, offering a distinct M+3 mass shift.
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Part 1: Chemical Identity & Technical Specifications[1]
Before deploying this reagent in synthesis, researchers must account for its physical shifts

compared to the non-labeled isotopologue. The presence of heavier isotopes increases density

and alters vibrational spectra.

Property Specification Notes

Chemical Formula
Carbon-13 enriched (>99%),

Deuterium enriched (>98%)

Molecular Weight ~270.84 g/mol
+3 Da shift vs. standard

(267.84)

Appearance Colorless to pale yellow liquid
Darkens upon light exposure

(iodine liberation)

Density > 3.33 g/mL

Extremely dense; phase

separates rapidly in aqueous

workups

Boiling Point ~181°C (decomposes)
Do not distill at atmospheric

pressure; explosion hazard

Stability Light & Moisture Sensitive

Store over Cu wire to

scavenge free

; keep dark/cold (2-8°C)

Part 2: The Mechanistic Core
The Furukawa-Modified Simmons-Smith Reaction
While the traditional Simmons-Smith reaction uses a Zinc-Copper couple (

), the Furukawa modification using Diethylzinc (

) is the industry standard for expensive labeled reagents like Diiodomethane-13C,d2. It offers
higher reproducibility, homogeneous conditions, and better atom economy—critical when the
reagent cost is high.
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The Mechanism: The reaction proceeds through a concerted, stereospecific mechanism

involving an electrophilic zinc carbenoid intermediate.[1]

Carbenoid Formation:

undergoes halogen exchange with

to form the active carbenoid species (

equivalent).

Butterfly Transition State: The carbenoid approaches the alkene. The zinc atom coordinates

with the alkene

-system (or directing groups like -OH), while the methylene carbon attacks the double bond.

Cheletropic Addition: The bond formation is concerted, preserving the stereochemistry of the

original alkene (cis-alkenes yield cis-cyclopropanes).

Fig 1. Furukawa-Modified Simmons-Smith Pathway for 13C,d2-Cyclopropanation
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[3][4][5]
Part 3: Applications in Drug Discovery[6][7][8]
1. Metabolic Stability (The Deuterium Effect)
Cyclopropane rings are common in medicinal chemistry (e.g., Ciprofloxacin, Montelukast) to

constrain conformation. However, the carbon atoms in the ring can be sites of oxidative

metabolism by Cytochrome P450 (CYP450) enzymes.[2]

The Problem: CYP450 enzymes attack

bonds to form hydroxylated metabolites, leading to rapid clearance.

The Solution (
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): By using Diiodomethane-13C,d2, the resulting cyclopropane ring contains Carbon-
Deuterium (

) bonds.

Mechanism: The

bond is shorter and stronger than the

bond due to a lower zero-point energy.[3] Breaking this bond is often the rate-determining
step (RDS) in metabolism.

Result: This induces a Deuterium Kinetic Isotope Effect (DKIE), potentially increasing the

drug's half-life (

) without altering its binding affinity or potency.

2. Bioanalytical Tracing (

Signature)
The

label acts as a permanent, non-radioactive tag.

Mass Spectrometry: The molecule will show a distinct M+3 mass shift (1 Da from

+ 2 Da from

) compared to the native drug. This allows researchers to distinguish the parent drug from
natural biological background signals in complex matrices (plasma/urine).

NMR Spectroscopy: The

atom provides a strong NMR signal. In proton-decoupled

-NMR, the labeled carbon will appear as a quintet (due to coupling with two Deuterium
atoms, spin

, splitting rule

).
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Fig 2. Workflow for Improving Metabolic Stability via Deuteration
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Part 4: Experimental Protocol
Protocol: Synthesis of

-Labeled Cyclopropyl-Ether (Furukawa Modification)

Safety Warning: Diethylzinc (

) is pyrophoric. Diiodomethane is toxic and an alkylating agent. Perform all steps in a fume
hood under an inert atmosphere (Argon/Nitrogen).
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Reagents:

Alkene Substrate (1.0 equiv)

Diiodomethane-13C,d2 (1.1 - 1.5 equiv)

Diethylzinc (1.0 M in hexanes, 1.1 - 1.5 equiv)

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a

rubber septum. Flush with Argon for 15 minutes.

Solvent Charge: Add anhydrous DCM to the flask via syringe. Cool the solvent to 0°C (ice

bath).

Reagent Formation (In Situ):

Add the

solution dropwise to the cold DCM.

Critical Step: Add Diiodomethane-13C,d2 dropwise via syringe. The solution may

become cloudy as the carbenoid forms. Stir at 0°C for 10–15 minutes.

Substrate Addition:

Dissolve the alkene substrate in a minimal amount of anhydrous DCM.

Add this solution dropwise to the reaction mixture.

Reaction: Allow the mixture to warm to room temperature (25°C) naturally. Monitor via TLC

or LC-MS.

Note: If the reaction is sluggish, refluxing (DCM ~40°C) may be required, but ensure the

condenser is efficient to prevent loss of the volatile carbenoid.
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Quenching:

Cool back to 0°C.

Carefully quench by dropwise addition of saturated aqueous Ammonium Chloride (

). Caution: Vigorous gas evolution (ethane) will occur.

Workup:

Separate layers. Extract the aqueous layer 3x with DCM.

Wash combined organics with saturated Sodium Bicarbonate (

) and Brine.

Dry over Sodium Sulfate (

), filter, and concentrate carefully (avoid high vacuum if the product is volatile).

Validation:

NMR: Look for the disappearance of alkene carbons (

) and the appearance of a new upfield signal (cyclopropane, high field, typically -5 to 15
ppm). The labeled carbon will appear as a quintet (

).

Part 5: Handling, Stability & References
Handling & Storage[4][5]

Light Sensitivity: Diiodomethane releases free iodine (

) upon photo-degradation, turning the liquid brown. This free iodine can inhibit the Simmons-
Smith reaction.

Stabilization: Store the reagent over a bright Copper (Cu) wire or mesh. The copper reacts

with free iodine to form CuI, keeping the reagent colorless and active.
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Temperature: Store refrigerated (2°C to 8°C).

References
Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the

American Chemical Society. Link

Furukawa, J., et al. (1968). "A novel route to cyclopropanes from olefins."[6][7] Tetrahedron.

Link

Charette, A. B., & Beauchemin, A. (2001).[6] "Simmons-Smith Cyclopropanation Reaction."

[1][6][8] Organic Reactions.[6][8][9] Link

Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug."

Journal of Medicinal Chemistry. Link (Authoritative source on DKIE).

Sigma-Aldrich. "Diiodomethane-13C,d2 Product Specification." Link (Verified commercial

availability and physical data).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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